molecular formula C16H20N2O3 B5803105 (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(4-ETHYLPIPERAZINO)-2-PROPEN-1-ONE

(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(4-ETHYLPIPERAZINO)-2-PROPEN-1-ONE

Cat. No.: B5803105
M. Wt: 288.34 g/mol
InChI Key: NRCKMILNOSXQBK-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(4-ETHYLPIPERAZINO)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of propenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(4-ETHYLPIPERAZINO)-2-PROPEN-1-ONE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 4-ethylpiperazine in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(4-ETHYLPIPERAZINO)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmacological agent.

    Medicine: Exploring its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(4-ETHYLPIPERAZINO)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, while the piperazine moiety can enhance its binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(4-METHYLPIPERAZINO)-2-PROPEN-1-ONE
  • (E)-3-(1,3-BENZODIOXOL-5-YL)-1-(4-PROPYLPIPERAZINO)-2-PROPEN-1-ONE

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-1-(4-ETHYLPIPERAZINO)-2-PROPEN-1-ONE is unique due to the presence of the ethyl group on the piperazine ring, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-17-7-9-18(10-8-17)16(19)6-4-13-3-5-14-15(11-13)21-12-20-14/h3-6,11H,2,7-10,12H2,1H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCKMILNOSXQBK-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803144
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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